molecular formula C12H15NO3 B041146 Methyl 3-Morpholinobenzoate CAS No. 197172-69-3

Methyl 3-Morpholinobenzoate

Cat. No. B041146
M. Wt: 221.25 g/mol
InChI Key: UZHOTUXOPYLESN-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinobenzoate is a chemical compound that belongs to the class of organic compounds known as morpholine derivatives. These compounds feature a morpholine ring, which is a heterocyclic amine containing both oxygen and nitrogen atoms, attached to a benzoate moiety. This structure is significant in various chemical reactions and properties, lending itself to diverse applications in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds similar to Methyl 3-Morpholinobenzoate, often involves multi-step chemical processes. For instance, one study describes the efficient synthesis of a morpholine derivative through a nine-step process with an overall yield of 36%, highlighting bromination and cyclization as pivotal steps (Kumar, Sadashiva, & Rangappa, 2007). Another example is the synthesis of 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride from bromoacetone and ethanolamine, showcasing the versatility of morpholine derivatives synthesis (Guo Ya-nan, 2010).

Molecular Structure Analysis

Morpholine derivatives' molecular structure is characterized by the presence of a morpholine ring and various substituents that influence their chemical and physical properties. For instance, the structure of 1-(3-morpholinopropyl)-3-(4-chlorobenzoyl)thiourea monohydrate has been detailed through FT-IR, NMR, and X-Ray Diffraction analyses, providing insights into the compound's molecular geometry and interactions (Razak et al., 2015).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, leveraging their unique structure for reactivity. For example, the synthesis of morpholine-derivative copper(II) and nickel(II) complexes showcases the ability of these compounds to form stable and fluorescent complexes, which can be utilized in the detection of transition metal ions (Sahoo et al., 2019).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. While specific data on Methyl 3-Morpholinobenzoate is not detailed, studies on similar compounds provide a basis for understanding these properties in relation to molecular structure (Zhang Fukang, 1999).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, are influenced by their molecular structure. Research into these properties is essential for the development of new compounds with desired functionalities. For instance, the study on the reactivity of morpholine-2,5-dione derivatives with various metal catalysts sheds light on the polymerization behavior of these compounds, which is crucial for material science applications (Chisholm et al., 2006).

Scientific Research Applications

  • Biomedical and Photo-electrocatalytic Applications : The synthesis of certain morpholine derivatives, such as 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, has shown potential for stable anchoring on metal oxides. This improves its applications in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).

  • Appetite Suppression in Veterinary Medicine : Certain morpholine hydrochloride compounds have been effective in suppressing appetite in dogs without affecting neurotransmitter release or uptake (Brown et al., 1986).

  • Potential in Antimicrobial Synthesis : Derivatives like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine have shown promise as M1 selective muscarinic agonists with potential applications in antimicrobial synthesis (Kumar et al., 2007).

  • Chemical Synthesis and Drug Development : Morpholine derivatives are used in the synthesis of various chemical compounds, such as chiral indole-derived tetrahydroquinolines, which have high yields and excellent diastereo- and enantioselectivities. This has implications for drug development and chemical synthesis (Dai et al., 2016).

  • Antidepressive Activity : Some morpholine hydrochloride compounds have shown promising antidepressive activity, warranting further investigation for potential use in mental health treatments (Yuan, 2012).

  • Molecular Identification and Analysis : Advances in molecular structure identification, such as the identification of certain morpholine derivatives, have been made using density functional theory. This provides accurate geometric parameters and vibrational frequencies for molecular structure and electronic spectra analysis (Parlak et al., 2011).

  • Potential in Antifungal Drug Development : Research indicates potential antifungal activity and low mutagenic effects for morpholine, making it a promising candidate for developing new drugs for treating fungal skin pathologies (Bushuieva et al., 2022).

  • Analytical and Pharmacological Research : Morpholine derivatives have been used in the synthesis of novel compounds for analytical and pharmacological research, such as detecting transition metal ions and enabling digital writing on filter paper using metal complexes (Sahoo et al., 2019).

  • Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized, with applications in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).

  • Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have shown improved topical drug delivery with enhanced skin permeation and aqueous solubility (Rautio et al., 2000).

Safety And Hazards

Methyl 3-Morpholinobenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be evacuated, and the chemical should be contained and cleaned up without creating dust .

properties

IUPAC Name

methyl 3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOTUXOPYLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932499
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Morpholinobenzoate

CAS RN

145127-37-3
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Pd2(dba)3 [92 mg, 0.1 mmol (4.6 mg, 0.005 mmol, 2 mol % Pd per reaction)], ligand 1 (see FIG. 1) [168 mg, 0.4 mmol (8.4 mg, 0.02 mmol, 4 mol % per reaction)] and NaOt-Bu [40 mg, 0.4 mmol (2 mg, 0.02 mmol, 4 mol % per reaction)] were stirred in 10 mL DME (anhy). After 10 minutes, 0.5 mL of the solution was added via syringe to a test tube containing (under an Argon atmosphere) K3PO4 (148 mg, 0.7 mmol), methyl-3-bromo-benzoate (107 mg, 0.5 mmol), and morpholine (52 μL, 0.6 mmol). The test tube was capped (with a proper cap-no rubber septa) and heated at 100° C. for 18 hours. The reaction mixture was allowed to cool to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by preparatory TLC (EtOAc/hexanes as the eluent) to yield 6 mg of the desired product (which was used for calibration with the internal standard). The GC yield was calculated to be 18%.
[Compound]
Name
ligand 1
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
148 mg
Type
reactant
Reaction Step Three
Quantity
107 mg
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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